molecular formula C7H9BrN4O2 B11822697 N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide

Cat. No.: B11822697
M. Wt: 261.08 g/mol
InChI Key: NLLCDUFWSCLPLL-UHFFFAOYSA-N
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Description

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide is a chemical compound that features a bromopyrimidine moiety linked to an ethoxyamino group and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide typically involves the reaction of 6-bromopyrimidine with ethoxyamine under specific conditions to form the ethoxyamino derivative. This intermediate is then reacted with formamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce amines and carboxylic acids .

Scientific Research Applications

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyamino and formamide groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(6-bromopyrimidin-4-yl)ethoxycarbohydrazide
  • 2-(6-bromopyrimidin-4-yl)acetonitrile
  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Uniqueness

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyamino group linked to the bromopyrimidine moiety differentiates it from other similar compounds, potentially offering unique advantages in its applications.

Properties

Molecular Formula

C7H9BrN4O2

Molecular Weight

261.08 g/mol

IUPAC Name

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide

InChI

InChI=1S/C7H9BrN4O2/c8-7-3-6(9-4-10-7)1-2-14-12-11-5-13/h3-5,12H,1-2H2,(H,11,13)

InChI Key

NLLCDUFWSCLPLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Br)CCONNC=O

Origin of Product

United States

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